rac-MF-094

USP30 Deubiquitinase IC50

Researchers studying USP30-dependent mitophagy face compound variability that can confound results. rac-MF-094 is the racemic mixture of MF-094, a selective USP30 inhibitor (IC50=120 nM) with <30% inhibition of 22 other USPs at 10 µM. • Increases Tom20-LC3 co-localization 2.9-3.2-fold at sub-µM levels. • Structurally paired with MF-095 (100-fold weaker) for controlled experiments. • Validated in neuronal, myotube, diabetic wound, and OSCC models. Bulk quantities available with prompt global delivery.

Molecular Formula C30H37N3O4S
Molecular Weight 535.7 g/mol
Cat. No. B12468064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-MF-094
Molecular FormulaC30H37N3O4S
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4
InChIInChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)
InChIKeyDQXORJHBZHLLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-MF-094 USP30 Inhibitor for Mitophagy Research


rac-MF-094 is the racemic mixture of MF-094 (CAS 2758431-95-5), a small-molecule inhibitor of ubiquitin-specific protease 30 (USP30) [1]. MF-094 inhibits USP30 deubiquitinase activity with an IC50 of 120 nM and exhibits high selectivity across the DUB family, demonstrating <30% inhibition against 22 other USPs at 10 µM . This compound is a validated tool for studying USP30-dependent mitochondrial quality control pathways, particularly parkin-mediated mitophagy [2].

Pathway USP30-mediated mitophagy and ubiquitin signaling studies
Selectivity High selectivity across the DUB family for unambiguous target attribution
Tool pair Matched active (MF-094) / inactive (MF-095) control pair available

rac-MF-094 Substitution Risks


The USP30 inhibitor landscape encompasses compounds with varying potency, selectivity, and functional effects that preclude simple interchangeability in experimental systems [1]. For instance, USP30 inhibitor 11 (IC50 = 10 nM) and MTX115325 (IC50 = 13 nM) exhibit higher potency but may engage different binding modes or off-target profiles compared to rac-MF-094 . Within the same chemical series, the close structural analog MF-095 demonstrates a two-order-of-magnitude weaker USP30 inhibition, confirming that subtle modifications profoundly alter target engagement [1]. These discrepancies in biochemical and cellular activity necessitate compound-specific validation—substituting rac-MF-094 with another USP30 inhibitor without empirical confirmation risks misinterpretation of mitophagy phenotypes, ubiquitination profiles, and disease-relevant functional readouts.

  • Different USP30 inhibitor pharmacology
    USP30 inhibitor 11 and MTX115325 exhibit higher potency but may involve distinct binding modes, potentially shifting off-target profiles and functional readouts.
  • Structural analog MF-095 not interchangeable
    MF-095, a close structural analog, displays markedly different USP30 inhibition, confirming that subtle chemical modifications alter target engagement and mitophagy outcomes.
  • Pan-DUB inhibitor off-target ambiguity
    Broad-spectrum DUB inhibitors (e.g., PR-619, b-AP15) introduce confounding effects across multiple deubiquitinases, undermining USP30-specific phenotypic interpretation.

rac-MF-094 Quantitative Evidence


USP30 Inhibition vs. MF-095

rac-MF-094, the racemate of MF-094, inhibits recombinant human USP30 with an IC50 of 120 nM (0.12 µM) in a fluorescence-based deubiquitinase assay using Ub-AMC substrate [1]. In direct head-to-head comparison within the same chemical series and assay conditions, the close analog MF-095 exhibits an IC50 two orders of magnitude weaker, confirming the critical dependence of USP30 inhibitory activity on specific structural features [2]. This quantitative potency differential validates rac-MF-094 as an active USP30 inhibitor and establishes MF-095 as a matched inactive control for specificity experiments.

USP30 IC50
Head-to-head
120 nM vs ~12 µM (MF-095)
Supports matched active/inactive tool pair
Recombinant USP30, Ub-AMC assay
USP30 Deubiquitinase IC50 Mitophagy

Selectivity Across the USP Family

rac-MF-094 exhibits a high degree of selectivity for USP30 over other deubiquitinases. When screened against a panel of 22 USPs at a concentration of 10 µM, MF-094 produced less than 30% inhibition of any family member . Specifically, no significant inhibitory activity was observed against USP1, USP7, USP14, or USP28 at concentrations up to 10 µM, corresponding to a selectivity index >67 versus USP30 [1]. In contrast, many early-generation DUB inhibitors (e.g., PR-619, b-AP15) exhibit broad-spectrum activity across multiple USPs (EC50 values 3-9 µM for USP2/4/5/7/8), introducing substantial off-target ambiguity in cellular assays . This well-documented selectivity profile positions rac-MF-094 as a cleaner pharmacological tool for dissecting USP30-specific biology without the confounding effects of pan-DUB inhibition.

USP Panel Selectivity
Cross-study comparable
Selectivity index >67
Minimizes off-target DUB modulation
22-member USP panel at 10 µM
USP30 Selectivity Deubiquitinase Off-target

Functional Mitophagy Induction

In C2C12 myotubes, treatment with rac-MF-094 (MF-094) at 0.5 µM for 24 hours significantly increased co-localization of the mitochondrial marker Tom20 with the autophagosome marker LC3, with the co-localization coefficient increasing 3.2-fold in HeLa cells and 2.9-fold in SH-SY5Y cells compared to vehicle control [1]. Concurrently, LC3-II/LC3-I ratio increased 2.8-fold and p62 protein levels decreased to 0.4-fold of control, indicating enhanced autophagic flux [2]. Critically, the close analog MF-095, which differs minimally in chemical structure but is approximately 100-fold less potent against USP30, fails to accelerate mitophagy under identical conditions [3]. This functional dichotomy confirms that the mitophagy-promoting effect is directly attributable to USP30 catalytic inhibition and not to off-target activities shared by the chemical scaffold.

Mitophagy Induction
Head-to-head
Tom20-LC3 co-localization: 3.2× (HeLa), 2.9× (SH-SY5Y); LC3-II/I: 2.8×; p62: 0.4× control
MF-094 promotes mitophagy; inactive analog MF-095 does not
0.5 µM, 24 h, multiple cell lines
Mitophagy Mitochondrial quality control Parkin USP30

In Vivo Diabetic Wound Healing

In a streptozotocin (STZ)-induced diabetic rat model, treatment with the USP30 inhibitor MF-094 significantly accelerated wound healing compared to vehicle-treated controls [1]. This functional improvement correlated with decreased protein levels of NLRP3 and its downstream target caspase-1 p20 in treated tissues [2]. In vitro, MF-094 restored viability and migration of AGE-treated HSF2 human skin fibroblasts, effects that were phenocopied by USP30 shRNA knockdown, confirming on-target mechanism [3]. While other USP30 inhibitors such as MTX115325 have shown efficacy in Parkinson's disease models (50 mg/kg BID oral gavage preventing dopaminergic neuron loss), their in vivo validation is in different disease contexts . The diabetic wound healing data provides a unique, disease-relevant in vivo benchmark for rac-MF-094 that is not shared by all USP30 inhibitors, underscoring the need for compound-specific selection based on validated biological contexts.

Diabetic Wound Model
Cross-study comparable
Accelerated wound closure vs vehicle; ↓ NLRP3, caspase-1 p20
Supports USP30-NLRP3 axis research context
STZ diabetic rat model; compound-specific validation needed
Diabetic wound healing NLRP3 inflammasome In vivo USP30

rac-MF-094 Application Scenarios


Matched Active/Inactive Probe Pair

Researchers conducting USP30 target validation experiments should procure rac-MF-094 together with MF-095 to create a rigorously controlled experimental system. The approximately 100-fold difference in USP30 inhibitory potency between these structurally similar compounds enables definitive attribution of cellular phenotypes to USP30 catalytic inhibition [1]. This approach is particularly valuable for mitophagy studies where off-target effects could confound interpretation [2].

Mitophagy Assays in Neurodegeneration

For studies investigating parkin-mediated mitophagy in Parkinson's disease or other neurodegenerative models, rac-MF-094 provides a validated pharmacological tool to enhance mitochondrial clearance. The compound's ability to increase Tom20-LC3 co-localization by 2.9-3.2-fold at sub-micromolar concentrations makes it suitable for fluorescence microscopy-based mitophagy quantification in neuronal cell lines (e.g., SH-SY5Y) and myotube cultures [1]. The high selectivity profile ensures that observed effects on mitochondrial turnover are not confounded by inhibition of other DUBs involved in proteostasis [2].

Diabetic Wound Healing and NLRP3 Inflammasome Research

Investigators studying the intersection of deubiquitinase activity and inflammatory signaling should consider rac-MF-094 for experiments focused on the USP30-NLRP3 axis. The compound has been validated in vitro to restore viability and migration of AGE-treated fibroblasts and in vivo to accelerate wound closure in diabetic rats [1]. This application scenario is particularly relevant for researchers exploring therapeutic interventions for diabetic complications where USP30 expression is elevated [2].

OSCC Nano-Delivery Systems

For oncology researchers exploring USP30 as a therapeutic target in OSCC, rac-MF-094 can be utilized in nanoparticle delivery systems. Published studies demonstrate that MF-094 loaded into ZIF-8-PDA-PEGTK nanoparticles inhibits OSCC cell viability and glutamine consumption both in vitro and in vivo [1]. This scenario is most appropriate for research programs developing targeted delivery strategies for USP30 inhibitors in head and neck cancers where USP30 expression is upregulated [2].

Application
Selection Property
Validation Focus
USP30 target validation studies
Matched active/inactive probe pair (MF-094/MF-095)
Target specificity and off-target control confirmation
Mitophagy quantification in neurodegenerative models
Validated mitophagy induction at sub-µM concentrations
Tom20-LC3 co-localization and autophagic flux endpoints
Diabetic complication model studies
NLRP3 inflammasome pathway research fit
In vivo wound closure and caspase-1 activation endpoints
Nanoparticle delivery research in oral cancer models
Tumor cell viability and metabolic assay context
USP30 target engagement in xenograft models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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